4-(2-Chlorophenyl)-2-methylthiazole

Description

BenchChem offers high-quality 4-(2-Chlorophenyl)-2-methylthiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Chlorophenyl)-2-methylthiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-2-methyl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATVDZANKURJFKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384521 |

Source

|

| Record name | 4-(2-Chlorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

777853-12-0 |

Source

|

| Record name | 4-(2-Chlorophenyl)-2-methylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Chlorophenyl)-2-methylthiazole: Chemical Properties, Structure, and Synthetic Elucidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic pathways of 4-(2-Chlorophenyl)-2-methylthiazole. As a member of the functionally rich thiazole family of heterocyclic compounds, this molecule holds potential as a scaffold in medicinal chemistry and materials science. This document serves as a centralized resource, consolidating available data and providing expert-driven insights into its synthesis and characterization. While experimental data for this specific molecule is not extensively published, this guide leverages data from closely related analogues to provide a robust predictive and practical framework for researchers.

Molecular Structure and Physicochemical Properties

4-(2-Chlorophenyl)-2-methylthiazole possesses a core structure consisting of a five-membered thiazole ring substituted with a methyl group at the 2-position and a 2-chlorophenyl group at the 4-position. The presence of the halogenated aromatic ring and the sulfur- and nitrogen-containing heterocycle imparts a unique combination of electronic and steric properties that are of interest in drug design and material sciences.

Table 1: Physicochemical Properties of 4-(2-Chlorophenyl)-2-methylthiazole

| Property | Value | Source |

| CAS Number | 777853-12-0 | [1] |

| Molecular Formula | C₁₀H₈ClNS | [1] |

| Molecular Weight | 209.70 g/mol | |

| Appearance | White to off-white powder/crystal (predicted) | Inferred from related compounds |

| Melting Point | Not experimentally determined. Predicted to be in the range of 160-180 °C. | Based on analogues like 2-Amino-4-(4-chlorophenyl)thiazole (169-171 °C)[2][3] |

| Boiling Point | Not experimentally determined. Predicted to be >350 °C at 760 mmHg. | Based on analogues like 2-Amino-4-(4-chlorophenyl)thiazole (389.8 °C)[2] |

| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and DMF; sparingly soluble in water. | General solubility of thiazole derivatives |

| logP (octanol/water) | 3.77 | [1] |

| Polar Surface Area (PSA) | 41.13 Ų | [1] |

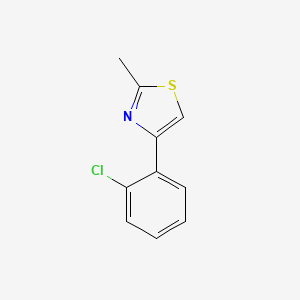

The structural representation of 4-(2-Chlorophenyl)-2-methylthiazole is depicted below:

Caption: 2D Structure of 4-(2-Chlorophenyl)-2-methylthiazole.

Synthesis of 4-(2-Chlorophenyl)-2-methylthiazole

The most established and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of 4-(2-Chlorophenyl)-2-methylthiazole, the logical precursors are 2-bromo-1-(2-chlorophenyl)ethan-1-one and thioacetamide.

Caption: Hantzsch synthesis workflow for 4-(2-Chlorophenyl)-2-methylthiazole.

Detailed Experimental Protocol (Adapted from established procedures)

This protocol is adapted from established methodologies for the Hantzsch synthesis of related 4-aryl-2-methylthiazoles.

Materials:

-

2-Bromo-1-(2-chlorophenyl)ethan-1-one

-

Thioacetamide

-

Absolute Ethanol

-

Sodium Bicarbonate (or another suitable base)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(2-chlorophenyl)ethan-1-one in absolute ethanol.

-

Add 1.1 equivalents of thioacetamide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-(2-Chlorophenyl)-2-methylthiazole.

Spectroscopic Characterization (Predicted and Representative Data)

Due to the lack of published experimental spectra for the title compound, this section provides predicted data and representative spectra from analogous compounds to guide researchers in their analytical characterization.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the methyl group, the thiazole proton, and the aromatic protons of the chlorophenyl ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-(2-Chlorophenyl)-2-methylthiazole (in CDCl₃, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ (thiazole) | 2.7 - 2.8 | s |

| H-5 (thiazole) | 7.2 - 7.4 | s |

| Aromatic-H | 7.3 - 7.6 | m |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-(2-Chlorophenyl)-2-methylthiazole (in CDCl₃, 100 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| CH₃ | 19 - 21 |

| C-5 (thiazole) | 115 - 118 |

| Aromatic-C | 126 - 135 |

| C-Cl (aromatic) | 132 - 134 |

| C-4 (thiazole) | 150 - 153 |

| C-2 (thiazole) | 165 - 168 |

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) and characteristic fragmentation patterns.

Predicted Fragmentation:

-

Molecular Ion (M⁺): m/z ≈ 209/211 (due to ³⁵Cl and ³⁷Cl isotopes)

-

Major Fragments: Loss of the methyl group, cleavage of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 2950 - 2850 |

| C=N (thiazole) | 1620 - 1580 |

| C=C (aromatic) | 1600 - 1450 |

| C-Cl (aromatic) | 800 - 700 |

Potential Applications in Drug Development

The thiazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of biological activities.[4] The incorporation of a 2-chlorophenyl moiety can enhance lipophilicity and introduce specific steric and electronic interactions with biological targets.

Caption: Potential drug development pathways for 4-(2-Chlorophenyl)-2-methylthiazole.

While specific biological studies on 4-(2-Chlorophenyl)-2-methylthiazole are limited in the public domain, research on structurally similar compounds suggests potential therapeutic applications:

-

Anticancer Activity: Many 4-arylthiazole derivatives have demonstrated potent anticancer activities. The substitution pattern on the phenyl ring is crucial for modulating this activity.

-

Antimicrobial and Antifungal Activity: The thiazole ring is a key component of several antimicrobial and antifungal agents. The presence of the chlorophenyl group could enhance these properties.

-

Anti-inflammatory Activity: Certain thiazole derivatives have been investigated for their anti-inflammatory properties.

Researchers are encouraged to screen 4-(2-Chlorophenyl)-2-methylthiazole in various biological assays to explore its therapeutic potential.

Safety and Handling

4-(2-Chlorophenyl)-2-methylthiazole should be handled by qualified professionals in a well-ventilated laboratory fume hood.[1] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[1] Avoid inhalation of dust, and contact with skin and eyes.[1] In case of contact, wash the affected area with copious amounts of water.[1] Store the compound in a tightly sealed container in a cool, dry place.[1]

Conclusion

4-(2-Chlorophenyl)-2-methylthiazole is a synthetically accessible compound with significant potential for further investigation in drug discovery and materials science. This technical guide provides a foundational understanding of its chemical properties, structure, and a reliable synthetic protocol based on the Hantzsch thiazole synthesis. The predictive spectral data and discussion of potential biological activities offer a starting point for researchers to explore the utility of this promising molecule.

References

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

-

4-(2-Chlorophenyl)-2-Methylthiazole | CAS#:777853-12-0. Chemsrc. [Link]

-

2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE. Nine Chongqing Chemdad Co.. [Link]

Sources

Synthesis of novel 4-(2-Chlorophenyl)-2-methylthiazole derivatives

An In-depth Technical Guide to the Synthesis of Novel 4-(2-Chlorophenyl)-2-methylthiazole Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and potential applications of novel 4-(2-chlorophenyl)-2-methylthiazole derivatives. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring a deep and applicable understanding of the synthetic chemistry involved.

Introduction: The Significance of the Thiazole Scaffold in Medicinal Chemistry

The thiazole ring is a privileged heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1][2] Its presence in natural products and synthetic drugs underscores its importance in medicinal chemistry. Thiazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, antibacterial, and antiviral properties.[3][4][5] The 4-phenyl-2-methylthiazole framework, in particular, serves as a versatile scaffold for the development of novel therapeutic agents. The introduction of a chlorophenyl group at the 4-position is a strategic design element, as halogen substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.

This guide focuses on the synthesis of 4-(2-chlorophenyl)-2-methylthiazole and its derivatives, offering a detailed exploration of the synthetic pathways, reaction mechanisms, and characterization techniques.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[1][6] This reaction typically involves the condensation of an α-haloketone with a thioamide.[6][7]

Retrosynthetic Analysis

A retrosynthetic approach to the target molecule, 4-(2-chlorophenyl)-2-methylthiazole, logically disconnects the thiazole ring into its primary building blocks. The C4-C5 and C2-N3 bonds are disconnected, revealing the key starting materials: an α-haloketone and a thioamide.

Caption: Retrosynthetic analysis of the target thiazole derivative.

Reaction Mechanism

The Hantzsch synthesis proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction, displacing the bromide ion.

-

Cyclization: The nitrogen atom of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.

-

Dehydration: The tetrahedral intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: Mechanism of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, where successful synthesis is confirmed through rigorous characterization.

Synthesis of the Core Scaffold: 4-(2-Chlorophenyl)-2-methylthiazole

This procedure details the synthesis of the foundational molecule.

Step-by-Step Protocol:

-

Reagent Preparation: In a 100 mL round-bottom flask, combine 2-bromo-1-(2-chlorophenyl)ethanone (10 mmol) and thioacetamide (12 mmol).

-

Solvent Addition: Add 40 mL of absolute ethanol to the flask. The choice of ethanol is based on its ability to dissolve the reactants and its suitable boiling point for reflux.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: The product will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold water.

-

Purification: Recrystallize the crude product from ethanol to obtain pure 4-(2-chlorophenyl)-2-methylthiazole as a crystalline solid.

Synthesis of Novel Derivatives

Novel derivatives can be synthesized by modifying the starting materials. The following table outlines the reactants for synthesizing representative derivatives.

| Derivative | α-Haloketone | Thioamide |

| 1 | 2-bromo-1-(2,4-dichlorophenyl)ethanone | Thioacetamide |

| 2 | 2-bromo-1-(2-chlorophenyl)ethanone | Thiopropionamide |

| 3 | 2-bromo-1-(2-chloro-5-nitrophenyl)ethanone | Thioacetamide |

The experimental protocol for these derivatives follows the same general procedure as for the core scaffold, with adjustments to reaction times and purification solvents as needed.

Structural Characterization

The identity and purity of the synthesized compounds must be confirmed using a combination of spectroscopic methods.[3][8][9][10]

-

¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of protons. For the core scaffold, one would expect to see a singlet for the methyl protons (~2.5 ppm), a singlet for the thiazole proton (~7.0-7.5 ppm), and multiplets for the aromatic protons of the chlorophenyl ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different carbon environments in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Used to identify functional groups. Characteristic peaks for the thiazole ring will be observed.

-

HRMS (High-Resolution Mass Spectrometry): Confirms the molecular weight and elemental composition of the synthesized compound.

Table of Expected Spectroscopic Data for 4-(2-Chlorophenyl)-2-methylthiazole:

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.75 (s, 3H, -CH₃), 7.20-7.40 (m, 4H, Ar-H), 7.55 (s, 1H, thiazole-H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 19.5, 115.8, 127.2, 129.6, 130.1, 131.5, 133.8, 151.2, 166.0 |

| FT-IR (KBr) | ν (cm⁻¹): ~1600 (C=N), ~1550 (C=C), ~750 (C-Cl) |

| HRMS (EI) | m/z: Calculated for C₁₀H₈ClNS [M]⁺, Found: [M]⁺ |

Workflow and Validation

The synthesis and validation process follows a logical and robust workflow to ensure the integrity of the final compounds.

Caption: Experimental workflow for synthesis and validation.

Conclusion and Future Perspectives

The Hantzsch synthesis provides a reliable and efficient route to 4-(2-chlorophenyl)-2-methylthiazole and its derivatives. The protocols outlined in this guide, coupled with rigorous characterization, ensure the production of high-purity compounds for further investigation. Given the broad biological activities of thiazole-containing molecules, these novel derivatives represent promising candidates for screening in various drug discovery programs, particularly in oncology and infectious diseases.[11][12] Future work could explore more environmentally benign synthetic methods, such as microwave-assisted or ionic liquid-mediated reactions, to further enhance the efficiency and sustainability of the synthesis.[2][13]

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023-10-27). MDPI. [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019-05-04). MDPI. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. [Link]

-

A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. (2023-08-04). New Journal of Chemistry (RSC Publishing). [Link]

-

Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. PMC - PubMed Central. [Link]

-

Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. ResearchGate. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. (2022-09-20). MDPI. [Link]

-

Recent Advances in The Synthesis of Thiazole Ring: Mini Review. (2022-08-10). ResearchGate. [Link]

-

Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. [Link]

-

Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024-10-28). RSC Publishing. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. PMC - PubMed Central. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024-12-10). RSC Advances (RSC Publishing). [Link]

-

Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2024-10-28). RSC Publishing. [Link]

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. PMC - NIH. [Link]

-

New methods for the rapid synthesis of thiazoles. (2023-06-09). University of Sussex - Figshare. [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. (2020-11-05). YouTube. [Link]

-

Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis (NMR, IR, MS) of 4-(2-Chlorophenyl)-2-methylthiazole

An In-depth Spectroscopic Guide to the Structural Elucidation of 4-(2-Chlorophenyl)-2-methylthiazole

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 4-(2-Chlorophenyl)-2-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that are indispensable for its structural verification and purity assessment. This document is structured to provide not just raw data, but a field-proven interpretation, explaining the causal relationships between molecular structure and spectral output. The protocols and analyses herein are designed for researchers, scientists, and drug development professionals who require a robust, self-validating approach to characterization.

Introduction: The Structural Imperative

4-(2-Chlorophenyl)-2-methylthiazole belongs to the thiazole family, a class of heterocyclic compounds widely recognized for its diverse biological activities.[1] The precise arrangement of the 2-chlorophenyl substituent at the C4 position and the methyl group at the C2 position of the thiazole ring is critical to its function. Any ambiguity in this arrangement can lead to significant variations in pharmacological or material properties. Therefore, rigorous spectroscopic analysis is not merely a procedural step but the foundational pillar upon which all subsequent research is built. This guide will systematically dissect the molecule's spectral signature.

Experimental Workflow: A Validated Approach

The structural confirmation of a synthesized compound like 4-(2-Chlorophenyl)-2-methylthiazole follows a logical and synergistic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Figure 1: A generalized workflow for the comprehensive spectroscopic analysis of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-(2-Chlorophenyl)-2-methylthiazole, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom.

Molecular Structure and Atom Numbering

To facilitate unambiguous spectral assignments, the following numbering scheme is adopted.

Figure 2: Numbering scheme for 4-(2-Chlorophenyl)-2-methylthiazole.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to other protons.

-

Causality of Chemical Shifts: The chemical shifts (δ) are influenced by electron density. The aromatic thiazole ring induces a diamagnetic ring current, affecting the proton shifts.[1] The electron-withdrawing nature of the nitrogen and sulfur atoms deshields adjacent protons, moving them downfield.[2] Similarly, the electronegative chlorine atom on the phenyl ring will influence the shifts of the aromatic protons.

-

Predicted ¹H NMR Signals:

-

Methyl Protons (-CH₃): A singlet, typically in the range of δ 2.4-2.7 ppm. Its isolation results in a singlet.

-

Thiazole Proton (C5-H): A singlet, expected to be downfield due to the aromaticity and proximity to the sulfur atom, likely around δ 7.0-7.5 ppm.

-

Chlorophenyl Protons (C3'-H, C4'-H, C5'-H, C6'-H): Four protons in a complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm). The ortho-substitution pattern breaks the symmetry, leading to distinct signals that will couple with each other.

-

Table 1: Summary of Predicted ¹H NMR Data

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment Rationale |

|---|---|---|---|---|

| -CH₃ | ~2.5 | Singlet (s) | 3H | Aliphatic methyl group attached to an aromatic ring. |

| C5-H | ~7.3 | Singlet (s) | 1H | Thiazole ring proton, deshielded by heteroatoms. |

| C3'-H to C6'-H | 7.2 - 8.0 | Multiplet (m) | 4H | Aromatic protons of the ortho-substituted chlorophenyl ring. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

-

Predicted ¹³C NMR Signals:

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

-

Thiazole Carbons (C2, C4, C5): Three distinct signals. C2, being adjacent to both N and S, will be the most downfield. C4 will also be downfield due to its attachment to the phenyl ring and N. C5 is expected to be the most upfield of the ring carbons.[1]

-

Chlorophenyl Carbons (C1' to C6'): Six signals are expected due to the lack of symmetry. The carbon bearing the chlorine (C2') will be influenced by the halogen's inductive effect. The carbon attached to the thiazole ring (C1') will also have a distinct chemical shift.

-

Table 2: Summary of Predicted ¹³C NMR Data

| Carbon Atom | Predicted δ (ppm) | Assignment Rationale |

|---|---|---|

| -CH₃ | ~19 | Standard aliphatic methyl carbon. |

| C5 | ~115-120 | Thiazole ring carbon adjacent to sulfur. |

| C1', C3'-C6' | ~125-135 | Aromatic carbons of the chlorophenyl ring. |

| C2' | ~130-135 | Carbon directly attached to the electronegative chlorine atom. |

| C4 | ~150-155 | Thiazole carbon attached to the phenyl ring and nitrogen. |

| C2 | ~165-170 | Thiazole carbon between two heteroatoms (N and S). |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

-

Causality of Absorptions: Specific bonds vibrate at characteristic frequencies. The energy of these vibrations depends on the bond strength and the masses of the connected atoms. Aromatic systems show a combination of characteristic stretching and bending vibrations.[3][4]

-

Key Predicted IR Absorptions:

-

Aromatic C-H Stretch: A weak to medium band appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[3]

-

Aliphatic C-H Stretch: A medium to strong band from the methyl group, appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=N and C=C Stretching: These are characteristic of the thiazole and phenyl rings. They appear as a series of medium to strong bands in the 1450-1620 cm⁻¹ region.[3][5]

-

C-H Bending (Out-of-Plane): Strong absorptions in the 690-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the aromatic ring. For an ortho-disubstituted phenyl ring, a strong band is expected around 735–770 cm⁻¹.[3]

-

C-Cl Stretch: This bond typically gives a strong absorption in the fingerprint region, from 600-800 cm⁻¹.

-

Table 3: Summary of Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3030 - 3100 | C-H Stretch | Aromatic (Thiazole & Phenyl) |

| 2850 - 2960 | C-H Stretch | Aliphatic (-CH₃) |

| 1450 - 1620 | C=C and C=N Stretch | Aromatic Rings |

| 735 - 770 | C-H Bend (Out-of-Plane) | Ortho-disubstituted Phenyl |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's connectivity.[6]

-

Molecular Ion (M⁺): The molecular formula is C₁₀H₈ClNS. The key feature will be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks:

-

M⁺: Corresponding to the molecule with ³⁵Cl.

-

[M+2]⁺: Corresponding to the molecule with ³⁷Cl, with an intensity approximately one-third that of the M⁺ peak.[7]

-

Calculated Monoisotopic Mass (for C₁₀H₈³⁵ClNS): 209.0117 g/mol .

-

-

Fragmentation Pathways: In electron ionization (EI) MS, the high-energy electrons create a molecular ion that is a radical cation (M⁺•), which then undergoes fragmentation. The stability of the resulting fragments dictates the observed pattern.

Figure 3: Predicted major fragmentation pathways for 4-(2-Chlorophenyl)-2-methylthiazole in EI-MS.

-

Key Predicted Fragments:

-

[M - CH₃]⁺ (m/z 194/196): Loss of the methyl radical.

-

[M - Cl]⁺ (m/z 174): Loss of the chlorine radical. The absence of the isotopic pattern in this fragment confirms the loss of chlorine.

-

Chlorophenyl cation [C₆H₄Cl]⁺ (m/z 111/113): Cleavage of the bond between the thiazole and phenyl rings. This is often a very stable and prominent fragment.

-

Methylthiazole cation [C₄H₄NS]⁺ (m/z 98): The other half of the ring-cleavage fragmentation.

-

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

¹H Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

¹³C Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Protocol 2: FT-IR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Pressing: Place the powder into a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

-

Acquisition: Place the pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Collection: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: The final spectrum is automatically ratioed against the background spectrum to produce the absorbance or transmittance spectrum.

Protocol 3: Mass Spectrometry Sample Preparation and Acquisition (EI)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, a direct insertion probe (DIP) or gas chromatography (GC) inlet can be used.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is recorded, generating the mass spectrum.

Conclusion

The structural elucidation of 4-(2-Chlorophenyl)-2-methylthiazole is a multi-faceted process that relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR define the carbon-hydrogen framework and the electronic environment of each atom. FT-IR confirms the presence of key functional groups and aromatic systems. Mass spectrometry validates the molecular weight and provides insight into the compound's stability and connectivity through characteristic fragmentation patterns, including the crucial chlorine isotopic signature. By following the validated protocols and interpretive logic outlined in this guide, researchers can confidently confirm the identity and purity of this important heterocyclic compound.

References

-

Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2023). ResearchGate. [Link]

-

(PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. (n.d.). ResearchGate. [Link]

-

Ultrasonic Insight into Substituted Thiazoles and its Biological Activity. (2015). Research Journal of Chemical Sciences. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylthiazole. PubChem. [Link]

-

Supporting Information for scientific papers. (n.d.). Royal Society of Chemistry. [Link]

-

Garraway, J. L. (1966). The absorption spectra of some thiazines and thiazoles. Journal of the Chemical Society B: Physical Organic. [Link]

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (2019). The Journal of Physical Chemistry A. [Link]

-

Chemical shifts. (n.d.). University of Regensburg. [Link]

-

Protonation of heterocyclic aromatic molecules: IR signature of the protonation site of furan and pyrrole. (2009). ResearchGate. [Link]

-

2-Amino-4-methylthiazole - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

-

FTIR Spectrum of the Synthesized (a) Heterocyclic Compound... (n.d.). ResearchGate. [Link]

-

Spectroscopy of Aromatic Compounds. (2023). OpenStax. [Link]

-

The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. (2005). PubMed. [Link]

-

THIAZOLES. IV. PROTON MAGNETIC RESONANCE SPECTRA OF THIAZOLE AND ITS METHYL DERIVATIVES. (1960). Canadian Science Publishing. [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation. [Link]

-

Supporting Information for scientific papers. (n.d.). Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

-

Fragmentation Patterns in the Mass Spectra of Organic Compounds. (n.d.). Chemguide. [Link]

-

(PDF) Synthesis and mass spectrometric fragmentation pattern of 6-(4-chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines. (n.d.). ResearchGate. [Link]

-

Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. (n.d.). ResearchGate. [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

Supporting Information for scientific papers. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. isca.me [isca.me]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Biological Activity Screening of 4-(2-Chlorophenyl)-2-methylthiazole Analogues

Abstract: The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Its unique structural features allow for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide provides a comprehensive, technically-grounded framework for the biological activity screening of a library of novel analogues based on the 4-(2-Chlorophenyl)-2-methylthiazole core. We will delve into the rationale behind assay selection, provide detailed, field-proven protocols, and outline a logical screening cascade designed to efficiently identify and characterize lead compounds. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising class of molecules.

The Strategic Screening Cascade: A Framework for Discovery

In drug discovery, a tiered or cascaded screening approach is essential for efficiently managing resources and making data-driven decisions. The process begins with broad primary assays to identify initial "hits" from a compound library. These hits are then subjected to more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and evaluate drug-like properties. This strategy ensures that the most promising candidates are advanced, while compounds with undesirable characteristics are deprioritized early.

The following workflow illustrates a robust screening cascade for 4-(2-Chlorophenyl)-2-methylthiazole analogues.

Caption: Inhibition of the VEGFR-2 signaling pathway by a thiazole analogue.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC₅₀).

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, HepG2 liver, SaOS-2 osteosarcoma) [5][6]* Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Thiazole analogues dissolved in DMSO (stock solutions)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) * Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol) [7]* 96-well flat-bottom plates

-

Multichannel pipette, CO₂ incubator, microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. [7]2. Compound Treatment: Prepare serial dilutions of the thiazole analogues in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells for "untreated" (medium only) and "vehicle" (medium with 0.5% DMSO) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂. The incubation time depends on the cell line's doubling time.

-

MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. [7] * Scientist's Note (Trustworthiness): Only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. [8]This enzymatic conversion is the basis of the assay's specificity for live cells.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. [7]6. Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [7]Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. 7. Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Anticancer Activity

| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) vs. MCF-7 [5] | IC₅₀ (µM) vs. HepG2 [5] | IC₅₀ (µM) vs. SaOS-2 [6] |

| Lead-01 | H | H | 15.2 ± 1.3 | 21.4 ± 2.5 | 18.9 ± 1.7 |

| Analogue-A | 4-Fluoro | H | 8.7 ± 0.9 | 12.1 ± 1.1 | 9.3 ± 0.8 |

| Analogue-B | H | 4-Methoxy | 2.5 ± 0.3 | 4.6 ± 0.5 | 3.1 ± 0.4 |

| Staurosporine | (Control) | (Control) | 6.77 ± 0.41 | 8.4 ± 0.51 | (N/A) |

Secondary Screening: Exploring Antimicrobial Activity

Expertise & Experience: Heterocycles containing both sulfur and nitrogen, such as thiazoles, are known to possess significant antimicrobial properties. [9][10]A logical next step for compounds that show low to moderate anticancer cytotoxicity, or for a parallel screening effort, is to assess their ability to inhibit microbial growth. The Kirby-Bauer disk diffusion test is a standardized, simple, and visually interpretable method for preliminary antimicrobial susceptibility testing. [11][12][13]

Experimental Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol assesses the ability of a compound to inhibit the growth of a specific microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans)

-

Mueller-Hinton agar (MHA) plates [14]* Sterile blank paper disks (6 mm diameter)

-

Thiazole analogues dissolved in DMSO (high concentration, e.g., 1 mg/mL)

-

Positive control antibiotic disks (e.g., Ampicillin, Fluconazole)

-

0.5 McFarland turbidity standard [11]* Sterile cotton swabs, forceps

-

Incubator

Step-by-Step Methodology:

-

Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure a uniform lawn of growth. [12]3. Disk Application:

-

Aseptically impregnate sterile blank paper disks with a known amount (e.g., 10 µL) of the thiazole analogue solution. Allow the solvent to evaporate completely.

-

Using sterile forceps, place the impregnated disks, along with positive and negative (DMSO only) control disks, onto the inoculated agar surface. Ensure disks are spaced at least 24 mm apart. [12] * Gently press each disk to ensure complete contact with the agar. [12]4. Incubation: Invert the plates and incubate at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for yeast.

-

-

Data Acquisition: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm) using a ruler or caliper. [11]

Data Presentation: Antimicrobial Activity

| Compound ID | R1-Substituent | R2-Substituent | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli | Zone of Inhibition (mm) vs. C. albicans |

| Lead-01 | H | H | 8 | 7 | 9 |

| Analogue-C | 4-Nitro | H | 18 | 16 | 12 |

| Analogue-D | H | 3,4-Dichloro | 22 | 19 | 24 |

| Ampicillin | (Control) | (Control) | 25 | 21 | (N/A) |

| Fluconazole | (Control) | (Control) | (N/A) | (N/A) | 26 |

Secondary Screening: Assessing Anti-inflammatory Effects

Expertise & Experience: Chronic inflammation is implicated in a wide range of diseases, and thiazole derivatives have been investigated as potential anti-inflammatory agents. [15][16]A key mediator of the inflammatory response is nitric oxide (NO), produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages following stimulation by agents like lipopolysaccharide (LPS). [17]Measuring the inhibition of NO production in LPS-stimulated macrophages is a standard and effective in vitro model for identifying potential anti-inflammatory compounds.

Visualizing the Target: LPS-Induced NO Production Pathway

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the transcription of pro-inflammatory genes, including iNOS.

Caption: Inhibition of the LPS-induced nitric oxide production pathway.

Experimental Protocol: Griess Assay for Nitrite Quantification

This protocol measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete culture medium (phenol red-free DMEM for the assay step)

-

Lipopolysaccharide (LPS) from E. coli

-

Thiazole analogues dissolved in DMSO

-

Griess Reagent System (Component A: Sulfanilamide in phosphoric acid; Component B: Naphthylethylenediamine dihydrochloride in phosphoric acid) [18][19]* Sodium Nitrite (NaNO₂) standard solution

-

96-well flat-bottom plates

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells by adding 10 µL of the thiazole analogue dilutions for 1-2 hours before LPS stimulation.

-

Stimulation: Add 10 µL of LPS to each well to achieve a final concentration of 1 µg/mL. [20]Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 20-24 hours at 37°C, 5% CO₂.

-

Nitrite Standard Curve: Prepare a serial dilution of the NaNO₂ standard in culture medium, ranging from 100 µM to 1.56 µM. [19]6. Griess Reaction:

-

Transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.

-

Add 50 µL of Griess Reagent Component A to all wells, followed by 50 µL of Component B.

-

Scientist's Note (Trustworthiness): The Griess reaction is a two-step diazotization process. Nitrite first reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a colored azo product. The intensity of the resulting pink/magenta color is directly proportional to the nitrite concentration. [18]7. Data Acquisition: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm. [20]8. Analysis: Calculate the nitrite concentration in each sample by interpolating from the NaNO₂ standard curve. Determine the percentage of NO production inhibition relative to the LPS-only control. A parallel MTT assay should be run to ensure the observed inhibition is not due to cytotoxicity.

-

Data Presentation: Anti-inflammatory Activity

| Compound ID | R1-Substituent | R2-Substituent | % NO Inhibition @ 10 µM | Cell Viability @ 10 µM (%) |

| Lead-01 | H | H | 12 ± 2.1 | 98 ± 3.5 |

| Analogue-E | 4-Trifluoromethyl | H | 78 ± 5.4 | 95 ± 4.1 |

| Analogue-F | H | 2-Pyridyl | 85 ± 6.2 | 92 ± 2.8 |

| L-NAME | (Control) | (Control) | 92 ± 4.9 | 99 ± 1.7 |

Structure-Activity Relationship (SAR) Analysis

Expertise & Experience: The primary goal of screening a library of analogues is to establish a Structure-Activity Relationship (SAR). [21][22]SAR studies correlate the specific chemical modifications at different positions of the 4-(2-Chlorophenyl)-2-methylthiazole scaffold with the observed biological activity. [2]By systematically analyzing the data compiled in the tables above, researchers can identify which functional groups (e.g., electron-withdrawing vs. electron-donating, bulky vs. small, hydrophobic vs. hydrophilic) enhance or diminish potency and selectivity. For instance, comparing Analogue-A (4-Fluoro) and Analogue-B (4-Methoxy) in the anticancer screen might suggest that electron-donating groups at the R2 position significantly improve activity. This insight is crucial for the rational design of the next generation of more potent and targeted compounds, guiding the lead optimization phase. [23]

References

- Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed. (2025). PubMed.

- Synthesis and Anticancer Activities of Some Thiazole Deriv

- In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers. (2025). Benchchem.

- Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society.

- A Methodological Framework for Structure-Activity Relationship (SAR) Studies of 3-(2-Thiazolyl)-2-propynol Analogs. (2025). Benchchem.

- Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.

- MTT assay protocol. Abcam.

- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit

- How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.

- Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. NIH.

- Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). ASM.org.

- A review on thiazole based compounds & it's pharmacological activities. (2024). SlideShare.

- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.

- Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

- Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH.

- MTT Proliferation Assay Protocol. (2025).

- Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). PubMed.

- Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). news-medical.net.

- Cytotoxicity MTT Assay Protocols and Methods.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.

- Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method. LibreTexts Biology.

- MTT Cell Assay Protocol. Texas Children's Hospital.

- Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH.

- Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. MDPI.

- Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.

- Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. (2022). Microbe Notes.

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Thiazole and thiazole containing drugs. Slideshare.

- Thiazole Bioactivity and Drug Applic

- Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules

- An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).

- Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020). NCBI - NIH.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.

- AISMPred: A Machine Learning Approach for Predicting Anti-Inflamm

- Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central.

- Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025).

- Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC - NIH.

- LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS)

- Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI.

- Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. (2021). NIH.

- How much LPS should I use to trigger NO production in mice?. (2017).

Sources

- 1. wisdomlib.org [wisdomlib.org]

- 2. archives.ijper.org [archives.ijper.org]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. asm.org [asm.org]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 14. microbenotes.com [microbenotes.com]

- 15. mdpi.com [mdpi.com]

- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(2-Chlorophenyl)-2-methylthiazole Receptor Binding: A Technical Guide for Drug Development Professionals

This guide provides an in-depth technical walkthrough for the in silico modeling of the binding of 4-(2-Chlorophenyl)-2-methylthiazole to a putative protein target. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, step-by-step protocols. By following this guide, readers will gain a comprehensive understanding of how computational tools can be leveraged to predict and analyze the molecular interactions that underpin the potential therapeutic effects of novel chemical entities.

Introduction: The Rationale for In Silico Investigation and Target Selection

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial effects. The specific compound of interest, 4-(2-Chlorophenyl)-2-methylthiazole, possesses structural motifs that suggest a potential for interaction with protein kinases, a class of enzymes frequently implicated in cancer pathogenesis.

In the absence of definitive experimental data on the biological target of 4-(2-Chlorophenyl)-2-methylthiazole, a crucial first step in its in silico evaluation is the selection of a putative receptor. This selection is guided by the principle of chemical similarity and the known pharmacology of analogous compounds. Many thiazole-containing molecules have demonstrated inhibitory activity against various protein kinases. Therefore, for the purpose of this technical guide, we have selected Aurora Kinase A as a putative target.

Justification for Target Selection: Aurora Kinase A is a serine/threonine kinase that plays a critical role in the regulation of mitosis. Its overexpression is a common feature in many human cancers, making it a well-validated and highly pursued target for cancer therapy.[1] The availability of high-resolution crystal structures of Aurora Kinase A in complex with various inhibitors in the Protein Data Bank (PDB) provides an excellent foundation for structure-based drug design and in silico modeling.[2][3][4] By modeling the interaction of 4-(2-Chlorophenyl)-2-methylthiazole with Aurora Kinase A, we can generate testable hypotheses about its potential mechanism of action and binding mode, thereby guiding future experimental validation.

This guide will delineate a complete in silico workflow, from the initial preparation of both the ligand and the receptor to the final analysis of their interaction through molecular docking and molecular dynamics simulations.

The In Silico Workflow: A Conceptual Overview

The computational investigation of a ligand-receptor interaction is a multi-step process that progressively refines our understanding of the binding event. The workflow presented here is designed to be a self-validating system, where the results from one stage inform and guide the next.

Figure 1: A conceptual overview of the in silico workflow for modeling ligand-receptor binding.

PART 1: Ligand and Receptor Preparation - The Foundation of Accurate Modeling

The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. This section provides detailed protocols for the preparation of both the ligand, 4-(2-Chlorophenyl)-2-methylthiazole, and the putative receptor, Aurora Kinase A.

Ligand Preparation

The goal of ligand preparation is to generate a three-dimensional, energetically minimized, and properly parameterized structure of the small molecule.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D structure of 4-(2-Chlorophenyl)-2-methylthiazole using a chemical drawing tool such as ChemDraw or Marvin Sketch.

-

Convert the 2D structure into a 3D conformation using a program like Open Babel or the built-in features of molecular modeling software.

-

-

Energy Minimization:

-

Perform an initial energy minimization of the 3D structure using a force field like MMFF94 or UFF. This step relieves any steric clashes and brings the molecule to a more stable conformation.

-

-

Force Field Parameterization:

-

For subsequent molecular dynamics simulations, it is crucial to have accurate force field parameters for the ligand that are compatible with the protein force field.

-

The General Amber Force Field (GAFF) is a popular choice for drug-like small molecules and is compatible with the AMBER protein force fields.[5][6][7][8]

-

Alternatively, the CHARMM General Force Field (CGenFF) can be used for compatibility with the CHARMM protein force field.[9][10]

-

Utilize tools like Antechamber (for GAFF) or the CGenFF server to automatically generate the necessary topology and parameter files for the ligand.[11][12] This process involves assigning atom types and partial charges.

-

-

File Format Conversion:

-

Save the prepared ligand structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

-

Receptor Preparation

Receptor preparation involves cleaning the crystal structure obtained from the Protein Data Bank (PDB) and preparing it for the docking and simulation studies. For this guide, we will use the crystal structure of human Aurora Kinase A in complex with an inhibitor (e.g., PDB ID: 2X81).[2]

Experimental Protocol: Receptor Preparation

-

PDB Structure Acquisition:

-

Download the PDB file of Aurora Kinase A from the RCSB PDB database.[8] It is advisable to choose a high-resolution structure with a bound ligand in the active site, as this can help in defining the binding pocket.

-

-

Initial Cleaning of the PDB File:

-

Open the PDB file in a molecular visualization program like PyMOL, Chimera, or Maestro.[13][14]

-

Remove all non-essential molecules, including water molecules, co-solvents, and any co-crystallized ligands. The rationale for removing water molecules is to simplify the initial docking calculations, although in more advanced studies, key water molecules can be retained.[15]

-

If the protein is a multimer, select the chain that is most relevant for the binding study.

-

-

Adding Hydrogens and Repairing the Structure:

-

Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) are appropriate for the simulated pH (usually physiological pH ~7.4).[14]

-

Check for and repair any missing side chains or loops in the protein structure using tools like the Protein Preparation Wizard in Maestro or the PDBFixer tool.[16]

-

-

Defining the Binding Site:

-

The binding site for docking can be defined based on the location of the co-crystallized ligand in the original PDB file.[14][17]

-

Alternatively, binding pocket prediction algorithms can be used to identify potential binding sites on the protein surface.

-

For AutoDock Vina, the binding site is defined by a grid box that encompasses the active site residues. The center and dimensions of this box need to be specified.[15][18]

-

-

File Format Conversion:

-

Save the prepared receptor structure in the PDBQT format for use with AutoDock Vina.

-

PART 2: Molecular Docking - Predicting the Binding Pose

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[16][19] It is a powerful tool for virtual screening and for generating initial hypotheses about the binding mode of a ligand.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Input File Preparation:

-

Ensure you have the prepared ligand and receptor files in the PDBQT format.

-

Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand files, and the coordinates and dimensions of the docking grid box.[18]

-

-

Running the Docking Simulation:

-

Analysis of Docking Results:

-

AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[19]

-

The binding affinity score is an estimation of the binding free energy, with more negative values indicating a more favorable interaction.

-

Visualize the top-scoring poses in a molecular graphics program to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.[19][20][22]

-

Data Presentation: Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (Aurora Kinase A) | Interaction Type |

| 1 | -9.5 | Leu263, Val214, Ala213 | Hydrophobic |

| Lys162, Glu211 | Hydrogen Bond | ||

| 2 | -9.2 | Tyr212, Arg220 | Pi-Alkyl, Cation-Pi |

| 3 | -8.9 | Gly216, Leu139 | van der Waals |

Table 1: A hypothetical summary of molecular docking results for 4-(2-Chlorophenyl)-2-methylthiazole with Aurora Kinase A.

PART 3: Molecular Dynamics Simulation - Capturing the Dynamics of Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[13][23][24][25][26][27][28] This provides a more realistic representation of the binding event and can be used to assess the stability of the docked pose.

Figure 2: A step-by-step workflow for performing a molecular dynamics simulation of a protein-ligand complex.

Experimental Protocol: MD Simulation with GROMACS

-

System Preparation:

-

Start with the top-scoring docked pose of the 4-(2-Chlorophenyl)-2-methylthiazole-Aurora Kinase A complex.

-

Combine the protein and ligand coordinates into a single file.

-

Use the pdb2gmx tool in GROMACS to generate the protein topology using a chosen force field (e.g., AMBER99SB-ILDN or CHARMM36m).[13]

-

Merge the ligand topology and parameter files (generated in the ligand preparation step) with the protein topology.[11]

-

-

Solvation and Ionization:

-

Energy Minimization:

-

Perform a robust energy minimization of the entire system to remove any steric clashes between the solute and the solvent.

-

-

System Equilibration:

-

Perform a two-step equilibration process:

-

NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature to stabilize the temperature of the system.

-

NPT Equilibration: Equilibrate the system at a constant Number of particles, Pressure, and Temperature to stabilize the pressure and density of the system.

-

-

During equilibration, it is common to apply position restraints to the heavy atoms of the protein and ligand to allow the solvent to relax around them.[26]

-

-

Production MD Simulation:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns or longer) without any restraints. This will generate a trajectory of the atomic motions of the system.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To monitor the conformational stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To track the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

-

Radius of Gyration (Rg): To assess the compactness of the protein.

-

-

PART 4: Binding Free Energy Calculation - Quantifying the Interaction

To obtain a more quantitative estimate of the binding affinity, end-point methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be employed.[29] These methods calculate the binding free energy by combining molecular mechanics energy calculations with continuum solvation models.

Experimental Protocol: MM/PBSA Calculation

-

Trajectory Extraction:

-

Extract snapshots (frames) from the stable portion of the MD trajectory.

-

-

Calculation of Energy Components:

-

For each snapshot, calculate the following energy components for the complex, the receptor, and the ligand:

-

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

-

Solvation Free Energy (ΔG_solv): Composed of a polar component (calculated using the Poisson-Boltzmann or Generalized Born model) and a non-polar component (calculated based on the solvent-accessible surface area).

-

Entropic Contribution (-TΔS): This term is computationally expensive to calculate accurately and is often omitted when comparing the binding of similar ligands.

-

-

-

Calculation of Binding Free Energy:

-

The binding free energy (ΔG_bind) is calculated using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS

-

Data Presentation: Binding Free Energy Components

| Energy Component | Average Value (kcal/mol) | Standard Deviation |

| van der Waals Energy | -45.2 | 3.1 |

| Electrostatic Energy | -28.7 | 4.5 |

| Polar Solvation Energy | 55.8 | 5.2 |

| Non-polar Solvation Energy | -5.1 | 0.8 |

| Binding Free Energy (ΔG_bind) | -23.2 | 2.7 |

Table 2: A hypothetical breakdown of the binding free energy components for the 4-(2-Chlorophenyl)-2-methylthiazole-Aurora Kinase A complex, calculated using the MM/PBSA method.

Conclusion: From In Silico Insights to Experimental Validation

This technical guide has outlined a comprehensive in silico workflow for modeling the binding of 4-(2-Chlorophenyl)-2-methylthiazole to its putative target, Aurora Kinase A. By following these detailed protocols, researchers can generate valuable insights into the potential binding mode, stability, and affinity of this novel compound.

It is imperative to remember that in silico modeling provides predictions and hypotheses that must be validated through experimental studies. The results from these computational analyses, such as the predicted key interacting residues and binding affinity, can be used to design and prioritize wet-lab experiments, including site-directed mutagenesis and in vitro binding assays. This synergistic interplay between computational and experimental approaches is at the heart of modern, efficient drug discovery.

References

-

GROMACS. Molecular dynamics simulation of a small protein using GROMACS. Available from: [Link]

-

Lemkul, J. A. GROMACS Tutorials. Available from: [Link]

- Lemkul, J. A. Introductory Tutorials for Simulating Protein Dynamics with GROMACS.

-

RCSB PDB. 2X81: STRUCTURE OF AURORA A IN COMPLEX WITH MLN8054. Available from: [Link]

-

Bioinformatics Review. How to perform docking in a specific binding site using AutoDock Vina? 2016. Available from: [Link]

-

RSC Publishing. The development of an Amber-compatible organosilane force field for drug-like small molecules. Available from: [Link]

-

EMBL-EBI. PDBsum1 home page. Available from: [Link]

-

ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. 2025. Available from: [Link]

-

Lemkul, J. A. GROMACS Tutorial - Protein-Ligand Complex. Available from: [Link]

- In Silico Methods for Identification of Potential Therapeutic Targets. PMC - PubMed Central.

-

RCSB PDB. 5JSN: Bcl2-inhibitor complex. Available from: [Link]

-

Schrödinger. Protein Preparation Workflow. Available from: [Link]

-

InsilicoSci. Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube. 2025. Available from: [Link]

-

BioExcel. Automatic Ligand parameterization tutorial using BioExcel Building Blocks (biobb). Available from: [Link]

-

RCSB PDB. 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB. Available from: [Link]

- In silico characterization of putative drug targets in Staphylococcus saprophyticus, causing bovine mastitis. PMC - NIH. 2013.

-

RCSB PDB. 5OS1: Crystal structure of Aurora-A kinase in complex with an allosterically binding fragment. Available from: [Link]

-

Read the Docs. Generalized Amber Force Field (gaff). Available from: [Link]

-

ResearchGate. How to interprete and analyze molecular docking results? 2024. Available from: [Link]

- In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI.

-

YouTube. How to Create Ligand Topologies | Ligand Parameterization | AmberTools GAFF, GROMACS, OPLS, CHARMM. 2025. Available from: [Link]

-

YouTube. Introduction to using AutoDock Vina for determination of receptor-ligand binding affinity. 2024. Available from: [Link]

-

Yorodumi. PDB-3cpb: Crystal structure of the VEGFR2 kinase domain in complex with a b... Available from: [Link]

-

Wikipedia. Bcl-2 family. Available from: [Link]

-

AutoDock Vina 1.2.0 documentation. Basic docking. Available from: [Link]

-

ACS Publications. Crystal Structure of Human Aurora B in Complex with INCENP and VX-680. Available from: [Link]

- Barak

-

bio.tools. PDBsum Generate. Available from: [Link]

-

BioExcel. GROMACS Protein-Ligand Complex MD Setup tutorial. Available from: [Link]

-

GROMACS forums. Ligand Parameters - User discussions. 2022. Available from: [Link]

-

RCSB PDB. 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Available from: [Link]

-

EMBL-EBI. GROMACS tutorial | Biomolecular simulations. Available from: [Link]

-

Purdue University. In Silico drug discovery method for computationally modelled target proteins. 2016. Available from: [Link]

- Solution structure of the antiapoptotic protein bcl-2. PMC - PubMed Central.

-

RCSB PDB. Homepage. Available from: [Link]

-

UniProt. KDR - Vascular endothelial growth factor receptor 2 - Homo sapiens (Human). Available from: [Link]

-

Scripps Research. AutoDock Vina Manual. 2020. Available from: [Link]

-

MD Tutorials. Protein-Ligand Complex. Available from: [Link]

- In Silico Identification of Multi-Target Ligands as Promising Hit Compounds for Neurodegenerative Diseases Drug Development. PMC - PubMed Central. 2022.

-

Knowledge Commons. Insights into Subtype Selectivity of Aurora Kinase Ligands from Molecular Dynamics Simulation. Available from: [Link]

-